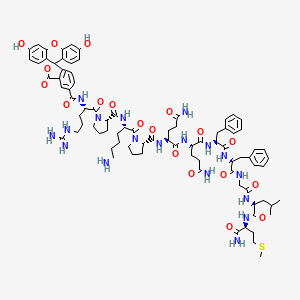

Substance P, FAM-labeled

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C84H108N18O19S |

|---|---|

Molecular Weight |

1705.9 g/mol |

IUPAC Name |

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C84H108N18O19S/c1-46(2)39-61(76(113)94-56(71(88)108)33-38-122-3)93-70(107)45-92-73(110)62(40-47-15-6-4-7-16-47)99-77(114)63(41-48-17-8-5-9-18-48)100-75(112)57(29-31-68(86)105)95-74(111)58(30-32-69(87)106)96-78(115)64-21-13-36-101(64)80(117)59(19-10-11-34-85)98-79(116)65-22-14-37-102(65)81(118)60(20-12-35-91-83(89)90)97-72(109)49-23-26-53-52(42-49)82(119)121-84(53)54-27-24-50(103)43-66(54)120-67-44-51(104)25-28-55(67)84/h4-9,15-18,23-28,42-44,46,56-65,103-104H,10-14,19-22,29-41,45,85H2,1-3H3,(H2,86,105)(H2,87,106)(H2,88,108)(H,92,110)(H,93,107)(H,94,113)(H,95,111)(H,96,115)(H,97,109)(H,98,116)(H,99,114)(H,100,112)(H4,89,90,91)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 |

InChI Key |

KVDUJYGWNFITRK-RDPZKNQHSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of FAM-Labeled Substance P in Elucidating Neurokinin-1 Receptor Dynamics in Neuroscience

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a critical mediator in a myriad of physiological and pathological processes within the central and peripheral nervous systems.[1][2] Its primary endogenous receptor, the neurokinin-1 receptor (NK1R), is a G protein-coupled receptor (GPCR) implicated in pain transmission, neuroinflammation, mood disorders, and emesis.[1][2][3] The development of fluorescently labeled ligands, such as 5-Carboxyfluorescein (FAM)-labeled Substance P, has provided researchers with a powerful tool to investigate the intricate dynamics of the SP-NK1R interaction in real-time. This technical guide will delve into the core applications of FAM-labeled Substance P in neuroscience, providing detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

FAM-labeled Substance P is a derivative of Substance P where a FAM fluorophore is covalently attached, typically at the Lys3 position.[4][5] This labeling allows for the direct visualization and quantification of Substance P binding to and trafficking with the NK1R, offering significant advantages over traditional radiolabeling techniques by being safer and enabling a wider range of fluorescence-based assays.[6]

Core Applications in Neuroscience

The primary applications of FAM-labeled Substance P in neuroscience revolve around characterizing the pharmacology and cellular fate of the NK1R. These include:

-

Receptor Binding Assays: Quantifying the affinity of Substance P and its analogs for the NK1R.

-

Receptor Internalization and Trafficking Studies: Visualizing and measuring the agonist-induced internalization of the NK1R, a key mechanism in signal desensitization and resensitization.[7][8]

-

High-Throughput Screening: Developing assays for the discovery of novel NK1R antagonists.

-

In Vivo Imaging: Visualizing the distribution and dynamics of NK1R in living tissues.

Substance P - NK1R Signaling Pathways

Upon binding of Substance P, the NK1R undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The NK1R primarily couples to Gq and Gs proteins, initiating distinct downstream signaling cascades.[9][10][11][12]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for neuronal excitation and inflammatory responses.

-

Gs Pathway: Coupling to Gs activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, modulating gene expression and cellular function.

Quantitative Data Summary

The use of fluorescently labeled Substance P, often in conjunction with other techniques like radioligand binding, has enabled the precise quantification of ligand-receptor interactions and downstream signaling events.

| Parameter | Ligand | Cell Line/System | Value | Reference |

| Binding Affinity (Ki) | Fluorescein-SP | CHO cells expressing rat NK1R | ~6-fold lower than unlabeled SP | [4] |

| BODIPY FL-SP | CHO cells expressing rat NK1R | Similar to unlabeled SP | [5] | |

| Oregon Green 488-SP | CHO cells expressing rat NK1R | Similar to unlabeled SP | [5] | |

| Receptor Internalization | 125I-SP | Transfected epithelial cells | 83.5 ± 1.0% internalized after 10 min at 37°C | [7] |

| Rhodamine-SP | Endothelial cells of intact animals | Peak of 107 immunoreactive endosomes/cell at 3 min | [13] | |

| Signaling Potency (EC50) | Substance P (Ca2+ response) | HEK293 cells | ~1.8 x 10-8 M | [14] |

| Substance P (cAMP accumulation) | HEK293 cells | - | [9] | |

| SP6-11 (cAMP accumulation) | HEK293 cells | 16-fold less potent than SP | [9] | |

| Neurokinin A (cAMP accumulation) | HEK293 cells | 6-fold less potent than SP | [9] |

Key Experimental Protocols

Fluorescent Ligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled compounds for the NK1R by measuring their ability to compete with a fixed concentration of FAM-labeled Substance P.

Methodology:

-

Cell Culture: Culture cells expressing the NK1R (e.g., HEK293 or CHO cells) in appropriate media. For the assay, plate the cells in a 96-well plate and grow to confluence.

-

Assay Buffer: Prepare a binding buffer (e.g., HEPES-buffered saline with 0.1% BSA and protease inhibitors).

-

Competition Reaction:

-

Wash the cells with assay buffer.

-

Add increasing concentrations of the unlabeled competitor compound to the wells.

-

Add a fixed concentration of FAM-labeled Substance P (typically at a concentration close to its Kd).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2-3 hours).

-

-

Washing: Wash the cells multiple times with ice-cold assay buffer to remove unbound fluorescent ligand.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission filters for FAM (e.g., 494 nm excitation/521 nm emission).

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

References

- 1. Substance P and pain chronicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substance P - Wikipedia [en.wikipedia.org]

- 3. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a fluorescent substance P analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescent Ligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. innoprot.com [innoprot.com]

A Technical Guide to the Mechanism of Action of FAM-Labeled Substance P

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, plays a pivotal role in a myriad of physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[1] Its biological effects are primarily mediated through the high-affinity neurokinin-1 receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily.[2][3] The conjugation of a carboxyfluorescein (FAM) label to Substance P provides a powerful tool for the detailed investigation of its mechanism of action, enabling researchers to visualize and quantify its binding, internalization, and downstream signaling events. This technical guide provides an in-depth overview of the mechanism of action of FAM-labeled Substance P, complete with quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: From Receptor Binding to Cellular Response

The mechanism of action of FAM-labeled Substance P can be dissected into three key phases:

-

Binding to the Neurokinin-1 Receptor (NK1R): FAM-labeled Substance P, like its unlabeled counterpart, binds to the NK1R on the cell surface.[4] This interaction is characterized by high affinity and specificity.[3]

-

Receptor Internalization: Upon binding, the FAM-Substance P/NK1R complex is rapidly internalized into the cell via a clathrin-dependent mechanism.[1] This process leads to the translocation of the receptor and its ligand from the plasma membrane to intracellular endosomes.

-

Downstream Signaling Cascades: The activation of NK1R by FAM-Substance P initiates a cascade of intracellular signaling events. These pathways are primarily mediated by the activation of G-proteins, leading to the generation of second messengers and the modulation of downstream effector proteins.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of fluorescently-labeled Substance P with the NK1R. It is important to note that specific data for FAM-labeled Substance P is limited in the current literature. Therefore, data from structurally similar fluorescently-labeled Substance P analogs (e.g., fluorescein, cy3) and unlabeled Substance P are provided as close approximations.

Table 1: Binding Affinity of Fluorescently-Labeled Substance P Analogs to the Neurokinin-1 Receptor

| Ligand | Assay Type | Cell Line | IC50 (nM) | Reference |

| Fluorescein-Substance P | Competition Binding ([125I] SP) | CHO cells expressing rat SPR | 44.5 | [5] |

| Unlabeled Substance P | Competition Binding ([125I] SP) | CHO cells expressing rat SPR | 2.0 | [5] |

Note: IC50 is the concentration of the ligand that inhibits 50% of the specific binding of the radioligand. FAM (carboxyfluorescein) is structurally similar to fluorescein, suggesting a comparable binding affinity.

Table 2: Internalization of Labeled Substance P

| Ligand | Cell Line | Time | % Internalized | Reference |

| 125I-Substance P | Epithelial cells expressing rat NK1R | 10 min | 83.5 ± 1.0 | [6][7] |

| cy3-Substance P | Cells transfected with rat NK1R | 3 min | Qualitatively observed | [6][7] |

Note: These values provide an estimation of the rapid internalization kinetics of Substance P upon binding to the NK1R.

Table 3: Functional Potency of Unlabeled Substance P in Downstream Signaling

| Assay | Cell Line | Parameter | EC50 (nM) | Reference |

| cAMP Accumulation | NK1R-expressing HEK293 cells | -log EC50 = 7.8 ± 0.1 M | ~15.8 | [8][9][10] |

| Intracellular Ca2+ Mobilization | NK1R-expressing HEK293 cells | -log EC50 = 8.5 ± 0.3 M | ~3.16 | [8][9] |

| Forskolin-stimulated cAMP | Human UC11MG astrocytoma cells | Enhancement | ~10 | [11] |

| NK1R Redistribution | SH-SY5Y cells | Internalization | ~18 | [12] |

Note: EC50 is the concentration of agonist that gives a response halfway between the baseline and maximum response. These values for unlabeled Substance P are expected to be comparable for FAM-labeled Substance P, assuming the FAM label does not significantly alter the peptide's efficacy.

Signaling Pathways

Upon binding of FAM-labeled Substance P, the NK1R undergoes a conformational change that facilitates its interaction with heterotrimeric G-proteins, primarily Gq/11 and Gs.[2][13]

Gq/11 Pathway

Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG synergistically activate protein kinase C (PKC), which phosphorylates a variety of downstream targets, leading to diverse cellular responses.

Gs Pathway

In addition to the Gq/11 pathway, Substance P-activated NK1R can also couple to Gs proteins.[13] This leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[14] cAMP then acts as a second messenger, primarily by activating protein kinase A (PKA).[15] PKA, in turn, phosphorylates various downstream substrates, including transcription factors, to regulate gene expression and other cellular functions.

MAPK/ERK Pathway

The activation of NK1R by Substance P can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. This can occur through both G-protein-dependent and β-arrestin-dependent mechanisms. Activated ERK can translocate to the nucleus and regulate gene expression related to cell proliferation, differentiation, and survival.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of FAM-labeled Substance P.

Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of FAM-labeled Substance P to the NK1R.

Materials:

-

CHO cells stably expressing the rat NK1R (or other suitable cell line)

-

96-well cell culture plates, poly-D-lysine coated

-

Binding Buffer: HEPES buffer (pH 7.4) supplemented with 1 mM CaCl2, 5 mM MgCl2, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/ml bacitracin

-

[125I]-Substance P (radioligand)

-

Unlabeled Substance P

-

FAM-labeled Substance P

-

Scintillation counter

Protocol:

-

Seed the NK1R-expressing CHO cells in poly-D-lysine-coated 96-well plates at a density that results in 5-10% binding of the radioligand. Culture for 3-4 days.

-

On the day of the experiment, wash the cells once with ice-cold Binding Buffer.

-

Prepare serial dilutions of FAM-labeled Substance P and unlabeled Substance P (for control) in Binding Buffer.

-

Add 50 µL of varying concentrations of the competing ligands (FAM-labeled SP or unlabeled SP) to the wells.

-

Add 50 µL of [125I]-Substance P (final concentration ~25 pM) to all wells.

-

Determine non-specific binding by adding 1 µM unlabeled Substance P to a set of control wells.

-

Incubate the plate at 4°C for 3 hours.

-

Wash the cells three times with ice-cold Binding Buffer to remove unbound radioligand.

-

Lyse the cells and measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the competing ligand and determine the IC50 value using non-linear regression analysis.

References

- 1. Substance P - Wikipedia [en.wikipedia.org]

- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Substance P enhances forskolin-stimulated cyclic AMP production in human UC11MG astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. innoprot.com [innoprot.com]

- 13. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biochemistry, Substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Substance P/NK1 Receptor System

An In-depth Technical Guide to FAM-Labeled Substance P for Neurokinin-1 Receptor Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of FAM-labeled Substance P as a critical tool for investigating the neurokinin-1 (NK1) receptor system. It covers the fundamental biology of Substance P and its receptor, quantitative data on fluorescently labeled ligands, detailed experimental protocols, and visualizations of key pathways and workflows.

Substance P (SP) is an eleven-amino-acid neuropeptide belonging to the tachykinin family.[1][2][3][4] It functions as a key neurotransmitter and neuromodulator in both the central and peripheral nervous systems.[1][2][5] The primary biological effects of SP are mediated through its high-affinity binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2][3][6] The SP/NK1R system is integral to a wide array of physiological and pathological processes, including pain transmission, neurogenic inflammation, mood regulation, emesis, and cell proliferation.[1][2][3][7]

Upon binding of Substance P, the NK1 receptor undergoes rapid internalization via a clathrin-dependent mechanism into endosomes.[1][2][3][7][8] Following dissociation of the ligand-receptor complex, SP is typically degraded while the NK1R is recycled back to the plasma membrane, a process crucial for resensitization.[1][2][3] Given its central role in numerous diseases, the NK1 receptor is a significant target for therapeutic drug development.[4][7]

FAM-Labeled Substance P: A Tool for Visualization and Quantification

To facilitate the study of the SP/NK1R interaction, Substance P can be chemically conjugated with a fluorescent marker. 5-Carboxyfluorescein (FAM) is a widely used green fluorophore that allows for the direct visualization and tracking of Substance P. FAM-labeled Substance P (SP-FAM) is typically created by covalently linking the fluorophore to the Lysine residue at position 3 (Lys3) of the SP peptide sequence.[9][10]

This fluorescent analog serves as a powerful probe in a variety of applications, including:

-

Receptor Binding Assays: Quantifying the binding affinity of unlabeled ligands by competing with SP-FAM.

-

Cellular Imaging: Visualizing NK1 receptor distribution on the cell surface.

-

Receptor Trafficking Studies: Tracking the internalization and recycling of the NK1 receptor in real-time.[11][12][13]

-

High-Throughput Screening: Developing assays for the discovery of novel NK1R antagonists.

Quantitative Data

The addition of a fluorescent tag can alter the binding properties of the parent peptide.[9] It is crucial to characterize the affinity of the labeled ligand to ensure its validity as a research tool.

Binding Affinity of Fluorescent Substance P Analogs

Competition binding studies are used to determine the inhibitory concentration (IC50) of ligands for the NK1 receptor. The data below is derived from studies using HEK293T cells transiently expressing the NK1 receptor, with competition against ¹²⁵I-labeled [Lys-3]-SP.[14]

| Ligand | Description | IC50 (nM) |

| Substance P | Endogenous undecapeptide ligand | 0.8 |

| F-SP | Substance P with an N-terminal fluorescein label | 4.0 |

| F-SP(BzF8) | F-SP with an additional photoreactive amino acid at residue 8 | 4.0 |

Data sourced from mapping studies of SP binding sites on the NK1 receptor.[14]

Spectral Properties of FAM-Labeled Substance P

The utility of a fluorescent probe is defined by its excitation and emission spectra.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) |

| FAM (Fluorescein) | ~494 | ~521 |

Data sourced from supplier specifications.[15]

Key Experimental Protocols

Below are detailed methodologies for common experiments utilizing FAM-labeled Substance P.

Protocol: Radioligand Competition Binding Assay

This protocol is adapted from studies characterizing fluorescently labeled SP analogs and is used to determine the binding affinity of a test compound.[9]

Objective: To determine the IC50 value of an unlabeled ligand by measuring its ability to compete with a radiolabeled SP ligand for binding to the NK1 receptor. Fluorescently-labeled SP can be used as the competing non-radioactive ligand.

Materials:

-

CHO cells stably expressing the rat NK1 receptor (rNK1R).

-

Bolton-Hunter [¹²⁵I] SP (Radioligand, ~50 pM).

-

FAM-labeled Substance P or other unlabeled test compounds (competitors).

-

Binding Buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

-

96-well filtration plate.

-

Scintillation counter.

Methodology:

-

Cell Plating: Seed rNK1R-expressing CHO cells into a 96-well filtration plate at a density of approximately 100,000 cells per well.

-

Ligand Preparation: Prepare serial dilutions of the competitor ligand (e.g., FAM-labeled SP) at concentrations ranging from 100 pM to 1 µM.

-

Competition Reaction: To each well, add a fixed concentration of [¹²⁵I] SP (e.g., 50 pM) and the varying concentrations of the competitor ligand.

-

Incubation: Incubate the plate at 4°C for 2 hours to allow the binding reaction to reach equilibrium.

-

Washing: Wash the wells multiple times with ice-cold binding buffer to remove unbound ligands. This is typically done on a vacuum manifold designed for filtration plates.

-

Quantification: After washing, dry the filter plate. Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [¹²⁵I] SP against the logarithm of the competitor concentration. Use a nonlinear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol: Agonist-Induced Receptor Internalization Assay

This protocol is based on direct observation studies of NK1R trafficking using fluorescent ligands.[11][12][13]

Objective: To visualize the internalization of the NK1 receptor from the plasma membrane into intracellular vesicles upon stimulation with FAM-labeled Substance P.

Materials:

-

Epithelial cells (e.g., HEK293 or CHO) transfected with cDNA for the NK1 receptor.

-

Glass-bottom culture dishes or chamber slides.

-

FAM-labeled Substance P (e.g., 100 nM).

-

Culture medium.

-

Phosphate-Buffered Saline (PBS).

-

Confocal microscope.

Methodology:

-

Cell Culture: Plate the NK1R-transfected cells onto glass-bottom dishes and grow to ~70-80% confluency.

-

Baseline Binding (4°C): Cool the cells to 4°C to inhibit endocytosis. Incubate the cells with FAM-labeled SP in cold medium for 30-60 minutes. Wash gently with ice-cold PBS to remove unbound ligand.

-

Baseline Imaging: Image the cells using a confocal microscope. At 4°C, fluorescence should be confined to the plasma membrane, outlining the cells.[12][13]

-

Induce Internalization (37°C): Warm the cells to 37°C by adding pre-warmed culture medium containing FAM-labeled SP.

-

Time-Course Imaging: Acquire images at various time points (e.g., 0, 3, 10, 30, and 60 minutes) after warming.[12][13]

-

Observation: Observe the translocation of the green fluorescence from the cell membrane to small intracellular vesicles (endosomes) located beneath the plasma membrane.[12][13] Over time, these may coalesce into larger, perinuclear vesicles.

-

Analysis: Quantify the degree of internalization by measuring the intensity of intracellular fluorescence relative to the membrane fluorescence at each time point.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological and experimental processes.

NK1 Receptor Signaling Pathways

Upon activation by Substance P, the NK1 receptor couples to multiple G proteins to initiate several downstream signaling cascades.[7][16] The major pathways include phosphoinositide hydrolysis, calcium mobilization, and MAPK activation, leading to neuronal excitation and inflammatory responses.[7]

Experimental Workflow for Receptor Internalization Study

This diagram outlines the typical steps involved in a cell-based imaging experiment to track NK1 receptor movement using FAM-labeled Substance P.

Utility of FAM-Labeled Substance P in NK1R Research

This diagram illustrates the central role of FAM-labeled Substance P as a tool that connects the biological components to various research applications.

References

- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. Substance P - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 8. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of a fluorescent substance P analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. innopep.com [innopep.com]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide to FAM-Labeled Substance P Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an undecapeptide neuropeptide belonging to the tachykinin family, playing a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2][3][4] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[1][3] The conjugation of a fluorescein (FAM) moiety to the Substance P peptide provides a powerful tool for researchers to investigate its binding characteristics, receptor internalization, and downstream signaling pathways with high sensitivity and specificity. This guide provides a comprehensive overview of the core properties of FAM-labeled Substance P, detailed experimental protocols, and a visualization of its primary signaling cascade.

Core Properties of FAM-Labeled Substance P

FAM-labeled Substance P is a versatile tool for studying the Substance P/NK1R system. The FAM fluorophore is typically attached to the N-terminus or a lysine residue of the Substance P peptide.[5][6] This labeling allows for direct visualization and quantification in a variety of experimental settings.

Physicochemical and Spectroscopic Properties

The fundamental characteristics of Substance P and the FAM fluorophore are summarized below.

| Property | Value | Reference(s) |

| Substance P Amino Acid Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | [1] |

| Substance P Molecular Weight | ~1347.6 g/mol | [1] |

| FAM Excitation Maximum (λex) | ~495 nm | |

| FAM Emission Maximum (λem) | ~517 nm | [7] |

| FAM Extinction Coefficient (at pH 7.5) | 83,000 cm⁻¹ M⁻¹ | [7] |

Binding and Functional Activity

The addition of the FAM label can influence the binding affinity and functional activity of Substance P. It is crucial to consider these alterations when designing and interpreting experiments.

| Parameter | Value | Cell Type/System | Reference(s) |

| IC₅₀ (Competition Binding vs. [¹²⁵I]SP) | 44.5 nM | rSPR-expressing CHO cells | [8] |

| EC₅₀ (Intracellular Ca²⁺ Mobilization) | 18.8 µM (unlabeled SP) | Rat Spiral Ganglion Neurons | [9][10] |

| -log EC₅₀ (Intracellular Ca²⁺ Mobilization) | 8.5 ± 0.3 (unlabeled SP) | NK1R-expressing HEK293 cells | [11][12] |

Note: The EC₅₀ values are for unlabeled Substance P and serve as a benchmark. The potency of FAM-labeled Substance P may vary.

Substance P/NK1R Signaling Pathway

Upon binding of Substance P to its receptor, NK1R, a conformational change is induced, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 family. This initiates a cascade of intracellular events culminating in various physiological responses.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing FAM-labeled Substance P.

Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of FAM-labeled Substance P by measuring its ability to compete with a radiolabeled ligand for binding to the NK1R.

Materials:

-

HEK293T cells transiently expressing NK1R

-

Poly-D-lysine-coated 96-well plates

-

[¹²⁵I]-labeled [Lys³]-SP (Radioligand)

-

Unlabeled Substance P (for non-specific binding determination)

-

FAM-labeled Substance P (Test compound)

-

Binding Buffer: HEPES buffer (pH 7.4) supplemented with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/ml bacitracin.[13]

-

Lysis Buffer: 200 mM NaOH, 1% SDS.[13]

-

Scintillation counter

Procedure:

-

Cell Seeding: Plate HEK293T cells expressing NK1R in poly-D-lysine-coated 96-well plates at a density that results in 5-10% binding of the radioligand.[13]

-

Assay Setup:

-

Total Binding: Add binding buffer, radioligand (e.g., ~25 pM [¹²⁵I]-[Lys³]-SP), and cell membranes (3-20 µg protein for cells).[8][13]

-

Non-specific Binding: Add binding buffer, radioligand, a high concentration of unlabeled Substance P (e.g., 1 µM), and cell membranes.[13]

-

Competition: Add binding buffer, radioligand, varying concentrations of FAM-labeled Substance P, and cell membranes.

-

-

Incubation: Incubate the plates for 3 hours at 4°C.[13]

-

Washing: Wash the wells twice with cold binding buffer to remove unbound ligands.[13]

-

Lysis: Add lysis buffer to each well and incubate for 30 minutes.[13]

-

Counting: Transfer the lysate to scintillation vials and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of FAM-labeled Substance P to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon activation of NK1R by FAM-labeled Substance P.

Materials:

-

Cells expressing NK1R

-

Clear flat-bottom black 96-well culture plates

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Probenecid (optional, to prevent dye leakage)

-

FAM-labeled Substance P

-

Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.[14]

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in HBS, often with Pluronic F-127 to aid solubilization.

-

Wash cells once with HBS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 1 hour at room temperature in the dark.[14]

-

-

Washing and De-esterification:

-

Remove the dye solution and wash the cells twice with HBS.

-

Add HBS (with probenecid, if used) and incubate for at least 20 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.[14]

-

-

Measurement:

-

Place the plate in a fluorescence plate reader.

-

Measure baseline fluorescence by exciting at 340 nm and 380 nm and measuring emission at 510 nm.

-

Inject FAM-labeled Substance P at various concentrations.

-

Continue to measure fluorescence at 340 nm and 380 nm.

-

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380). Plot the change in this ratio over time to visualize the calcium transient. A dose-response curve can be generated by plotting the peak change in the 340/380 ratio against the log concentration of FAM-labeled Substance P to determine the EC₅₀.[14]

Receptor Internalization Assay using Fluorescence Microscopy

This method visualizes the internalization of the NK1R upon binding of FAM-labeled Substance P.

Materials:

-

Cells expressing NK1R grown on glass coverslips or in imaging-compatible plates

-

FAM-labeled Substance P

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Mounting medium with DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture cells on a suitable imaging surface.

-

Treatment: Treat the cells with FAM-labeled Substance P at a desired concentration and incubate for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for internalization.

-

Washing: Wash the cells with cold PBS to remove unbound peptide.

-

Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells again with PBS.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope. The FAM signal will indicate the location of the peptide (and thus the receptor), while DAPI will stain the nucleus. Internalized receptors will appear as fluorescent puncta within the cytoplasm.

References

- 1. Substance P - Wikipedia [en.wikipedia.org]

- 2. Substance P | Endogenous Metabolite | Neurokinin receptor | TargetMol [targetmol.com]

- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 6. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jenabioscience.com [jenabioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Substance P mobilizes intracellular calcium and activates a nonselective cation conductance in rat spiral ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Substance P Receptor: A Technical Guide to Binding Affinity Analysis with FAM-Labeled Ligands

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of FAM (fluorescein)-labeled Substance P to its receptor, the Neurokinin-1 Receptor (NK1R). It is designed to equip researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and conceptual frameworks to effectively utilize fluorescently labeled Substance P in their research. This guide details quantitative binding data, step-by-step experimental methodologies, and visual representations of key signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The affinity of Substance P and its fluorescently labeled analogs for the NK1 receptor is a critical parameter in assessing their utility as research tools and potential therapeutic agents. The data presented below, summarized from multiple studies, provides key binding affinity values. It is important to note that labeling Substance P with a fluorophore can alter its binding properties.[1]

| Ligand | Receptor | Assay Type | Affinity Metric | Value (nM) | Reference |

| Substance P (unlabeled) | Rat NK1R in CHO cells | Radioligand Competition ([¹²⁵I]SP) | IC₅₀ | 2.0 | [2] |

| [Fluorescein Lys³]SP | Rat NK1R in CHO cells | Radioligand Competition ([¹²⁵I]SP) | IC₅₀ | 44.5 | [1][2] |

| Substance P (unlabeled) | Rat brain NK1R in CHO cells | Radioligand Binding ([³H]SP) | Kd | 0.33 ± 0.13 | [3] |

| [Fluorescein Lys³]SP | Human NK1R in Sf9 cells | Fluorescence Anisotropy | - | ~6-fold lower affinity than unlabeled SP | [4] |

Note: IC₅₀ (half-maximal inhibitory concentration) in competition assays is an indicator of the ligand's ability to displace a radiolabeled ligand and is influenced by the concentration of the radioligand used. Kd (dissociation constant) represents the equilibrium dissociation constant and is an intrinsic measure of the ligand-receptor affinity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding affinity data. Below are protocols for two common techniques used to assess the binding of FAM-labeled Substance P to the NK1 receptor.

Fluorescence Polarization (FP) Competition Binding Assay

This homogenous assay measures the change in the polarization of emitted light from a fluorescent ligand upon binding to its receptor. A small, rapidly rotating fluorescent ligand has low polarization, while the larger ligand-receptor complex tumbles more slowly, resulting in higher polarization.

Principle: Unlabeled ligands compete with the fluorescently labeled ligand for binding to the receptor, causing a decrease in fluorescence polarization. This decrease is proportional to the affinity and concentration of the unlabeled ligand.

Materials:

-

FAM-labeled Substance P (e.g., [Fluorescein Lys³]SP)

-

Purified NK1 receptor preparation (e.g., membrane fragments from cells overexpressing NK1R)

-

Assay Buffer (e.g., 50 mM Tris, pH 7.4, 150 mM NaCl, 5 mM MnCl₂)[5]

-

Unlabeled Substance P or other test compounds

-

Microplate reader with fluorescence polarization capabilities

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of FAM-labeled Substance P in an appropriate solvent (e.g., ethanol) and determine its concentration spectrophotometrically.

-

Prepare a dilution series of unlabeled Substance P or test compounds in the assay buffer.

-

Dilute the NK1 receptor preparation in assay buffer to a concentration that yields a significant polarization window. This needs to be optimized empirically.

-

-

Assay Setup (384-well plate format):

-

Add a fixed concentration of FAM-labeled Substance P to all wells. The optimal concentration is typically at or below the Kd of the fluorescent ligand for the receptor and should be determined experimentally.

-

Add varying concentrations of the unlabeled competitor (Substance P or test compound) to the wells. Include a control with no competitor (maximum polarization) and a control with a high concentration of unlabeled Substance P (minimum polarization/nonspecific binding).

-

Initiate the binding reaction by adding the NK1 receptor preparation to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium. The incubation time should be optimized and can range from 30 minutes to several hours.[6]

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader. Excite the sample with vertically polarized light at ~494 nm and measure the emission intensity of both vertically and horizontally polarized light at ~521 nm.

-

-

Data Analysis:

-

The data is typically plotted as fluorescence polarization (in milli-polarization units, mP) versus the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the competitor.

-

The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent ligand.

-

Flow Cytometry-Based Competition Binding Assay

This method allows for the quantification of ligand binding to receptors on the surface of whole cells.

Principle: Cells expressing the NK1 receptor are incubated with a fluorescently labeled ligand. The binding of the fluorescent ligand can be competed off by an unlabeled ligand, and the decrease in cell-associated fluorescence is measured by flow cytometry.

Materials:

-

Cell line expressing NK1 receptor (e.g., CHO or HEK293 cells transfected with NK1R)[2][3]

-

FAM-labeled Substance P

-

Unlabeled Substance P or other test compounds

-

Binding Buffer (e.g., HEPES buffer, pH 7.4, supplemented with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin, and 40 µg/ml bacitracin)[6]

-

Flow cytometer

Protocol:

-

Cell Preparation:

-

Culture the NK1R-expressing cells to the desired density.

-

Harvest the cells gently (e.g., using a non-enzymatic cell dissociation solution) and wash them with cold binding buffer.

-

Resuspend the cells in cold binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

-

Competition Binding:

-

In a series of tubes or a 96-well plate, add a fixed concentration of FAM-labeled Substance P.

-

Add varying concentrations of unlabeled Substance P or test compounds. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled Substance P (nonspecific binding).

-

Add the cell suspension to each tube/well.

-

-

Incubation:

-

Incubate the samples at 4°C for a sufficient time to reach equilibrium (e.g., 3 hours).[6] Incubation on ice minimizes receptor internalization.

-

-

Washing (Optional but Recommended):

-

To reduce background from unbound fluorescent ligand, cells can be washed with cold binding buffer. Centrifuge the cells at a low speed, discard the supernatant, and resuspend in fresh binding buffer.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer. Use an excitation laser and emission filter appropriate for fluorescein (e.g., 488 nm excitation, ~530/30 nm emission filter).

-

Gate on the single-cell population and measure the mean fluorescence intensity (MFI) of the cells in each sample.

-

-

Data Analysis:

-

Subtract the MFI of the nonspecific binding sample from all other samples to obtain the specific binding.

-

Plot the specific binding (MFI) against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ of the competitor.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways of the NK1 receptor and the workflows of the described binding assays.

Substance P Receptor (NK1R) Signaling Pathways

Substance P binding to the NK1 receptor, a G protein-coupled receptor (GPCR), activates multiple intracellular signaling cascades, primarily through Gq and Gs proteins.[2][7][8]

Caption: NK1R Gq and Gs signaling pathways.

Experimental Workflow: Fluorescence Polarization Competition Assay

The following diagram outlines the logical steps involved in performing a fluorescence polarization-based competition binding assay.

Caption: Fluorescence Polarization Assay Workflow.

Experimental Workflow: Flow Cytometry Competition Binding Assay

This diagram illustrates the workflow for a competitive binding assay using flow cytometry to measure the displacement of a fluorescent ligand from cell surface receptors.

Caption: Flow Cytometry Binding Assay Workflow.

References

- 1. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of a fluorescent substance P analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective G protein signaling driven by substance P–neurokinin receptor dynamics - Manglik lab @ UCSF [mangliklab.com]

- 8. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of FAM-Labeled Substance P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of FAM-labeled Substance P, a crucial tool for studying the neurokinin-1 (NK1) receptor. FAM (carboxyfluorescein) is a widely used fluorescent tag that allows for the visualization and quantification of Substance P binding and subsequent cellular responses. This document outlines the quantitative binding and functional data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Core Concepts: Substance P and the NK1 Receptor

Substance P is an eleven-amino-acid neuropeptide that belongs to the tachykinin family.[1] It plays a significant role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems, involved in processes such as pain transmission, inflammation, and smooth muscle contraction.[1] The primary endogenous receptor for Substance P is the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[2] Upon binding of Substance P, the NK1R activates intracellular signaling cascades, primarily through the Gq/11 protein, leading to a variety of cellular responses.

Quantitative Data: Biological Activity of Fluorescently Labeled Substance P

The addition of a fluorescent label, such as FAM, to Substance P can alter its binding affinity and biological activity. The following table summarizes the inhibitory concentration (IC50) values from competition binding studies, which indicate the concentration of the labeled peptide required to displace 50% of a radiolabeled Substance P standard. These values are essential for designing and interpreting experiments using fluorescently labeled Substance P.

| Fluorescent Analog | IC50 (nM) | Reference |

| Unlabeled Substance P | 2.0 | [1] |

| Tetramethylrhodamine-SP | 4.2 | [1] |

| Oregon Green 488-SP | 6.4 | [1] |

| BODIPY-SP | 18.0 | [1] |

| Fluorescein-SP (similar to FAM-SP) | 44.5 | [1] |

| Alexa 488-SP | Did not compete | [1] |

Note: Fluorescein is structurally very similar to carboxyfluorescein (FAM), making the data for Fluorescein-SP a valuable proxy for the expected activity of FAM-labeled Substance P.

Signaling Pathways of Substance P

The binding of Substance P to the NK1 receptor initiates a cascade of intracellular events. The primary pathway involves the activation of a Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key event in many cellular responses. DAG, along with the elevated Ca2+, activates protein kinase C (PKC). Downstream of this initial signaling, other pathways, including the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2), can also be activated.

Substance P Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing FAM-labeled Substance P to investigate its biological activity.

Competition Binding Assay

This assay is used to determine the binding affinity of FAM-labeled Substance P by measuring its ability to compete with a radiolabeled ligand for binding to the NK1 receptor.

Materials:

-

Cells or membranes expressing the NK1 receptor (e.g., rSPR-expressing CHO cells).

-

Radiolabeled Substance P (e.g., [125I] SP).

-

FAM-labeled Substance P.

-

Unlabeled Substance P (for control).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 150 mM NaCl, 0.1% BSA).

-

Wash buffer (e.g., ice-cold PBS).

-

Scintillation fluid and counter.

Procedure:

-

Prepare a suspension of cells or membranes expressing the NK1 receptor in binding buffer.

-

In a 96-well plate, add a constant concentration of radiolabeled Substance P to each well.

-

Add increasing concentrations of FAM-labeled Substance P to the experimental wells. For control wells, add increasing concentrations of unlabeled Substance P.

-

Initiate the binding reaction by adding the cell/membrane suspension to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by several washes with ice-cold wash buffer to remove unbound ligand.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radiolabeled ligand as a function of the log concentration of the competitor (FAM-labeled or unlabeled Substance P).

-

Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.

Competition Binding Assay Workflow

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the NK1 receptor by FAM-labeled Substance P.

Materials:

-

NK1R-expressing cells (e.g., CHO or HEK293 cells).

-

FAM-labeled Substance P.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Plate NK1R-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with buffer to remove excess dye.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Inject a solution of FAM-labeled Substance P into the wells while continuously recording the fluorescence intensity.

-

Monitor the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

The peak fluorescence response can be used to generate a dose-response curve and calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Receptor Internalization Assay

This assay visualizes the ligand-induced internalization of the NK1 receptor using the fluorescence of FAM-labeled Substance P.

Materials:

-

NK1R-expressing cells grown on glass coverslips or in imaging dishes.

-

FAM-labeled Substance P.

-

Cell culture medium.

-

Fixative (e.g., 4% paraformaldehyde).

-

Mounting medium with a nuclear counterstain (e.g., DAPI).

-

Confocal or fluorescence microscope.

Procedure:

-

Incubate the NK1R-expressing cells with a specific concentration of FAM-labeled Substance P (e.g., 100 nM) in cell culture medium at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

At each time point, wash the cells with ice-cold PBS to stop internalization and remove unbound ligand.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI.

-

Image the cells using a confocal or fluorescence microscope. The FAM signal will show the localization of the ligand-receptor complex. At early time points, fluorescence will be primarily on the cell surface, while at later time points, it will appear in intracellular vesicles, indicating receptor internalization.

Conclusion

FAM-labeled Substance P is a valuable tool for investigating the pharmacology and cell biology of the NK1 receptor. While the fluorescent tag slightly reduces its binding affinity compared to the unlabeled peptide, it retains significant biological activity, enabling its use in a variety of binding and functional assays. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust experiments to further elucidate the role of Substance P and the NK1 receptor in health and disease.

References

The Discovery and Visualization of Substance P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substance P (SP), a neuropeptide of the tachykinin family, has been a subject of intense scientific scrutiny since its discovery in the early 20th century. Its pivotal roles in pain transmission, inflammation, and a myriad of other physiological processes have made it a critical target for therapeutic intervention. The ability to visualize and track Substance P at a molecular level has been instrumental in unraveling its complex signaling pathways. This technical guide provides an in-depth exploration of the seminal discovery of Substance P and the subsequent development and application of fluorescent labeling techniques that have enabled its direct observation in biological systems. This document offers detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to support researchers in this field.

The Discovery of Substance P: A Historical Perspective

The journey to understanding Substance P began in 1931 when Ulf von Euler and John H. Gaddum, while studying tissue extracts from equine brain and intestine, observed a potent hypotensive and smooth muscle-contracting substance.[1][2][3][4][5][6][7] This unknown factor, which they named "Substance P" (for "preparation" or "powder"), was distinct from acetylcholine as its effects were not blocked by atropine.[4] For decades, the precise chemical nature of Substance P remained elusive. It wasn't until 1971 that Susan Leeman and her colleagues successfully isolated and sequenced the undecapeptide, revealing its amino acid sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1][3][5] This breakthrough paved the way for the synthesis of Substance P and its analogs, enabling detailed investigations into its physiological functions and receptor interactions.[8]

The Substance P Signaling Pathway

Substance P exerts its biological effects primarily through binding to the neurokinin-1 receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily.[1][9][10] The binding of Substance P to NK1R initiates a cascade of intracellular signaling events. The receptor is coupled to a Gq alpha subunit of a heterotrimeric G protein. Upon activation, the Gq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[11]

Figure 1. Substance P Signaling Pathway via the NK1 Receptor.

Fluorescent Labeling of Substance P

The development of fluorescently labeled Substance P analogs has been a transformative tool for researchers, allowing for the direct visualization of the peptide's binding to its receptor, subsequent internalization, and trafficking within live cells.[1][12] This has provided invaluable insights into the dynamics of NK1R signaling and has facilitated the screening of potential therapeutic agents that modulate this pathway.

Common Fluorescent Dyes and Labeling Strategy

A variety of fluorescent dyes have been successfully conjugated to Substance P, including Alexa Fluor 488, BODIPY FL, fluorescein, Oregon Green 488, and tetramethylrhodamine.[1][12] The most common strategy for labeling involves covalently attaching the fluorophore to the epsilon-amino group of the lysine residue at position 3 (Lys3) of the Substance P peptide.[1][12] This site is chosen as modifications at this position have been shown to have a minimal impact on the peptide's biological activity and receptor binding affinity for many commonly used dyes.[1][9]

Quantitative Data on Fluorescently Labeled Substance P Analogs

The choice of fluorophore can influence the binding affinity of the Substance P analog to the NK1R. Competitive binding assays are crucial for characterizing these fluorescent probes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several fluorescently labeled Substance P analogs, which indicates their ability to displace radiolabeled Substance P from the rat NK1 receptor.[12]

| Fluorescent Analog | IC50 (nM) |

| Unlabeled Substance P | 2.0 |

| Tetramethylrhodamine-SP | 4.2 |

| Oregon Green 488-SP | 6.4 |

| BODIPY-SP | 18.0 |

| Fluorescein-SP | 44.5 |

| Alexa 488-SP | >1000 |

Data from competition binding studies using [125I] SP and rat NK1R-expressing CHO cells.[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and application of fluorescently labeled Substance P.

Experimental Workflow for Fluorescent Labeling of Substance P

The general workflow for producing and utilizing fluorescently labeled Substance P involves several key stages: solid-phase peptide synthesis of the Substance P analog, conjugation with a fluorescent dye, purification of the labeled peptide, and finally, its application in cellular imaging and binding assays.

Figure 2. Workflow for the preparation and use of fluorescently labeled Substance P.

Protocol for Fluorescent Labeling of Substance P (Example with FAM)

This protocol describes the synthesis of Substance P with a carboxyfluorescein (FAM) label at the Lys3 position.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Solid-phase peptide synthesis (SPPS) vessel

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

5(6)-Carboxyfluorescein (FAM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

-

HPLC grade acetonitrile and water

Procedure:

-

Solid-Phase Peptide Synthesis:

-

Synthesize the Substance P peptide on Rink Amide resin using a standard Fmoc/tBu solid-phase peptide synthesis protocol.[10][13]

-

Couple the amino acids sequentially according to the Substance P sequence.

-

At the Lys3 position, use Fmoc-Lys(Mtt)-OH to allow for selective deprotection of the side chain.

-

-

Selective Deprotection of Lys(Mtt):

-

Once the full-length peptide is synthesized, wash the resin thoroughly with DMF.

-

Treat the resin with a solution of 1% TFA in DCM for 5-10 minutes, repeated 3-5 times, to remove the Mtt protecting group from the Lys3 side chain.

-

Wash the resin with DCM and then DMF.

-

-

Fluorescent Labeling on Resin:

-

Dissolve 5(6)-Carboxyfluorescein (1.5 eq) and HBTU (1.5 eq) in DMF.

-

Add DIPEA (3 eq) to the solution and add the mixture to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Wash the resin extensively with DMF, DCM, and methanol.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the remaining side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

Protocol for HPLC Purification of Fluorescently Labeled Substance P

Materials:

-

Crude fluorescently labeled Substance P

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

HPLC Separation:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the dissolved peptide onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.

-

Monitor the elution profile at both 220 nm (for the peptide backbone) and the excitation wavelength of the fluorophore (e.g., ~495 nm for FAM).

-

-

Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both wavelengths.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity and mass of the labeled peptide using mass spectrometry.

-

Lyophilization: Lyophilize the pure fractions to obtain the final product as a powder.

Protocol for a Competitive Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a fluorescently labeled Substance P analog for the NK1R using a radiolabeled ligand.[11][12]

Materials:

-

Cell membranes from cells expressing NK1R (e.g., CHO-NK1R cells)

-

Radiolabeled Substance P (e.g., [125I]Bolton-Hunter SP)

-

Fluorescently labeled Substance P analog

-

Unlabeled Substance P

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well filter plates (e.g., glass fiber C)

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup:

-

In a 96-well plate, add 50 µL of binding buffer to each well.

-

Add 50 µL of a fixed, low concentration of radiolabeled Substance P (typically at or below its Kd value) to all wells except for the "total" and "non-specific binding" (NSB) controls.

-

Add 50 µL of increasing concentrations of the fluorescently labeled Substance P analog to the experimental wells.

-

To the NSB wells, add a high concentration of unlabeled Substance P (e.g., 1 µM).

-

To the "total binding" wells, add only the radioligand and buffer.

-

-

Incubation:

-

Add 100 µL of the NK1R-containing cell membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold wash buffer to remove unbound ligand.

-

-

Quantification:

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the fluorescent analog.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Protocol for Cellular Imaging of Substance P Binding and Internalization

This protocol outlines a method for visualizing the binding and internalization of fluorescently labeled Substance P in live cells expressing NK1R using confocal microscopy.[1]

Materials:

-

Cells expressing NK1R (e.g., HEK293 or CHO cells) cultured on glass-bottom dishes

-

Fluorescently labeled Substance P

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Confocal microscope with appropriate laser lines and filters for the chosen fluorophore

Procedure:

-

Cell Preparation:

-

Plate the NK1R-expressing cells on glass-bottom dishes and allow them to adhere and grow to 60-80% confluency.

-

On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging medium.

-

-

Live-Cell Imaging:

-

Mount the dish on the stage of the confocal microscope, ensuring the cells are maintained at 37°C and 5% CO2.

-

Acquire baseline images of the cells before adding the fluorescent ligand.

-

-

Ligand Addition and Time-Lapse Imaging:

-

Add the fluorescently labeled Substance P to the imaging medium at a final concentration of 10-100 nM.

-

Immediately begin acquiring time-lapse images to visualize the initial binding of the ligand to the cell surface.

-

Continue imaging for 30-60 minutes to observe the internalization of the receptor-ligand complex, which will appear as fluorescent puncta within the cytoplasm.

-

-

Image Analysis:

-

Analyze the time-lapse series to track the movement of the fluorescent signal from the plasma membrane to intracellular compartments.

-

Quantify the internalization by measuring the change in intracellular fluorescence intensity over time.

-

Conclusion

The discovery of Substance P marked a significant milestone in neuroscience and pharmacology. The subsequent development of fluorescent labeling techniques has provided researchers with powerful tools to dissect the intricacies of its signaling pathways in real-time. The detailed protocols and data presented in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize fluorescently labeled Substance P in their investigations. Continued advancements in fluorescent probe development and imaging technologies will undoubtedly lead to an even deeper understanding of the multifaceted roles of Substance P in health and disease, ultimately paving the way for the development of novel therapeutic strategies.

References

- 1. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Confocal Microscopy Reveals Cell Surface Receptor Aggregation Through Image Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. EP2114953B1 - Process for preparing substantially pure fluorescein - Google Patents [patents.google.com]

- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 7. molbiolcell.org [molbiolcell.org]

- 8. promega.com [promega.com]

- 9. Synthesis of peptides by the solid-phase method. 7. Substance P and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of peptides by the solid-phase method. V. Substance P and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Spectral and Functional Characterization of FAM-Labeled Substance P

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an undecapeptide neuropeptide of the tachykinin family, composed of 11 amino acids with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met (RPKPQQFFGLM)[1][2]. It functions as a potent neurotransmitter and neuromodulator in both the central and peripheral nervous systems, playing a crucial role in pain perception, inflammation, and mood regulation[1][2][3]. SP exerts its biological effects by binding with high affinity to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR)[1][4][5].

Fluorescent labeling of peptides is a critical technique for visualizing and quantifying molecular interactions, cellular processes, and receptor dynamics. 6-Carboxyfluorescein (FAM) is a widely used fluorescent dye known for its bright green emission and compatibility with common fluorescence detection systems[6]. This guide provides an in-depth overview of the spectral properties of FAM-labeled Substance P, detailed experimental protocols for its synthesis and characterization, and a summary of the associated signaling pathways.

Spectral and Physicochemical Properties

The conjugation of FAM to Substance P results in a fluorescently tagged peptide that retains the core spectral characteristics of the parent dye. The spectral properties are minimally affected by the peptide, making FAM-SP a reliable tool for fluorescence-based assays.

2.1 Quantitative Data Summary

The key spectral and physicochemical properties for FAM dye and the FAM-Substance P conjugate are summarized below.

| Property | 5/6-Carboxyfluorescein (FAM) | FAM-Labeled Substance P | Reference |

| Max. Excitation Wavelength (λex) | 495 nm | 494-495 nm | [7][8][9][10][11] |

| Max. Emission Wavelength (λem) | 517-520 nm | 520-521 nm | [7][8][9][10][11][12] |

| Molar Extinction Coefficient (ε) | ~83,000 M⁻¹cm⁻¹ | Not explicitly stated, but expected to be similar to FAM | [8][13] |

| Molecular Weight (Peptide only) | N/A | ~1347.63 g/mol | [1] |

| Molecular Weight (Conjugate) | 376.32 g/mol | ~1706 g/mol (FAM-RPKPQQFFGLM-NH2) | [7][11] |

Note: The spectral properties of fluorescein derivatives are pH-dependent, with optimal fluorescence typically observed in a pH range of 7.5 to 8.5[6]. The photostability of FAM is lower than some other dyes, which should be a consideration in imaging experiments[14].

Substance P Signaling Pathway

Substance P mediates its effects by activating the NK1 receptor[4]. This interaction triggers a cascade of intracellular events through the coupling of G-proteins, primarily Gq and Gs[15][16].

-

Binding and Activation: Substance P binds to the NK1R on the cell surface[15][16].

-

G-Protein Coupling: The activated receptor stimulates Gq and Gs heterotrimeric proteins[15][16].

-

Second Messenger Production:

-

Gq Pathway: Activation of Phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG)[17]. IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).

-

Gs Pathway: Activation of Adenylate Cyclase (AC) catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP)[5][17].

-

-

Downstream Effects: These second messengers modulate a wide range of cellular processes, including ion channel activity, gene expression, and cell proliferation, ultimately leading to the physiological responses associated with Substance P, such as neurogenic inflammation and pain transmission[17][18].

Experimental Protocols

4.1 Protocol for FAM Conjugation to Substance P (N-terminus)